molecular formula C₅₇H₉₃D₅O₆ B1156394 Glycerol Trilinoleate-d5

Glycerol Trilinoleate-d5

Cat. No.: B1156394
M. Wt: 884.42
Attention: For research use only. Not for human or veterinary use.
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Description

Context of Stable Isotope Tracers in Lipid Metabolism Studies

Understanding the complexities of lipid metabolism is crucial for deciphering the mechanisms behind various health and disease states. While static measurements of lipid concentrations provide a "snapshot" of the metabolic landscape, they often fail to capture the dynamic nature of lipid kinetics and the true origin of metabolic dysregulation. researchgate.net To overcome this limitation, researchers widely employ stable isotope tracers, which have become a gold-standard method for studying the metabolism of lipids and lipoproteins in vivo. bioscientifica.com

Stable isotopes are non-radioactive atoms that contain extra neutrons, giving them a higher atomic mass without altering their chemical properties. By labeling molecules with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), scientists can create tracers that are safe for use in a wide range of studies, including those involving children and pregnant women. bioscientifica.comnih.gov These tracers enable the measurement of various metabolic fluxes, such as fatty acid synthesis and oxidation, cholesterol absorption, and the kinetics of lipoproteins. bioscientifica.comnih.gov The use of stable isotope tracers allows for multiple metabolic pathways to be assessed simultaneously by combining different labeled molecules in a single study. bioscientifica.com

Fundamental Role of Deuterium Labeling in Triacylglycerol Investigations

Deuterium (²H), a stable isotope of hydrogen, plays a fundamental role in tracing the pathways of triacylglycerols (TGs), which are the primary form of energy storage in animals. researchgate.net Deuterium can be supplied to a biological system in various forms, most commonly as deuterated water (²H₂O) or as a component of a labeled precursor molecule like glycerol (B35011) or a specific fatty acid. researchgate.netnih.gov Once introduced, the deuterium atoms from the tracer are incorporated into newly synthesized molecules through various biosynthetic reactions. researchgate.net

This labeling strategy is particularly effective for investigating triacylglycerol metabolism. For instance, by analyzing the incorporation of deuterium into TGs, researchers can differentiate between lipids synthesized from various sources and track their movement between tissues. nih.gov Studies have successfully used deuterium labeling to demonstrate the hepatic influx of fatty acids released from white adipose tissue, providing a mechanistic link between fat loss in one tissue and fat gain in another, such as in alcoholic fatty liver disease. nih.govplos.org A key advantage of using deuterium is that its sequestration into other organic molecules is low, and after oxidation, the label appears in body water, which can be sampled non-invasively from urine or saliva for analysis. nih.gov

Overview of Glycerol Trilinoleate-d5 as a Research Probe

This compound is a specialized, isotopically labeled molecule used as a research probe in biochemical analysis. It is a triacylglycerol consisting of a glycerol backbone esterified to three molecules of linoleic acid. clearsynth.comsigmaaldrich.com The defining feature of this compound is that the glycerol backbone has been chemically synthesized to contain five deuterium atoms, denoted by the "-d5" suffix. uc.pt

The primary application of this compound is as an internal standard for quantitative analysis, particularly in mass spectrometry (MS) based techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.comsigmaaldrich.com In these methods, a precise amount of the deuterated standard is added to a biological sample before processing. Because this compound is chemically identical to its naturally occurring, non-labeled counterpart (Glycerol Trilinoleate), it behaves similarly during extraction and analysis. However, due to its higher mass, it is easily distinguishable by the mass spectrometer. sigmaaldrich.com By comparing the signal intensity of the natural analyte to the known concentration of the added d5-standard, researchers can achieve highly accurate and precise quantification of Glycerol Trilinoleate in the sample. nih.gov This makes it an invaluable tool for metabolomic studies and lipid profiling.

Data Tables

Table 1: Properties of this compound

PropertyValue
Chemical Name (9Z,12Z)-9,12-Octadecadienoic Acid 1,2,3-Propanetriyl Ester-d5 clearsynth.com
Synonyms Glyceryl Trilinoleate-d5, Trilinolein-d5, LLL-d5 clearsynth.com
Molecular Formula C₅₇H₉₃D₅O₆
Primary Application Internal Standard for Mass Spectrometry sigmaaldrich.comsigmaaldrich.com
Isotopic Enrichment ≥98 atom % D sigmaaldrich.com

Table 2: Examples of Research Findings Using Deuterium-Labeled Triacylglycerols

Labeled Compound UsedResearch FocusKey FindingReference
Deuterated Water (²H₂O)Alcoholic Fatty Liver DiseaseDemonstrated that alcohol exposure increases the flow of fatty acids from adipose tissue to the liver, where they are re-esterified into triacylglycerols. nih.govplos.org
Deuterium-labeled fatty acids (fed as TGs)Fatty Acid MetabolismAllowed for the tracing of specific dietary fatty acids and their incorporation into plasma and chylomicron triacylglycerols over time. researchgate.net
Deuterium-labeled mixed triacylglycerolIntraluminal Fat DigestionShowed that deuterium-labeled TGs offer a robust and simpler alternative to ¹³C-breath tests for assessing fat digestion, with high recovery of the label in body water. nih.gov
d5-TAG 16:0/18:0/16:0Quantitative LipidomicsUsed as an internal standard to accurately quantify a wide range of triacylglycerol species in human plasma samples. nih.gov

Properties

Molecular Formula

C₅₇H₉₃D₅O₆

Molecular Weight

884.42

Synonyms

Efaderma F-d5;  Glycerin Trilinoleate-d5;  Glycerol Trilinoleate-d5;  Glyceryl Trilinoleate-d5;  LLL-d5;  LLL triacylglycerol-d5;  Linoleic Triglyceride-d5;  Triglyceride LLL-d5;  Trilinolein-d5;  Trilinoleoylglycerol-d5;  Trilinoleyl Glyceride-d5;  (9Z,12Z)-9,

Origin of Product

United States

Synthesis and Isotopic Characterization for Research Applications

Methodologies for Deuterium (B1214612) Incorporation into the Glycerol (B35011) Backbone of Triacylglycerols

The introduction of deuterium into the glycerol moiety of triacylglycerols (TAGs) can be achieved through various synthetic strategies. These methods are broadly categorized into enzymatic and chemical routes, each offering distinct advantages in terms of specificity, yield, and scalability. The choice of method often depends on the desired labeling pattern and the availability of starting materials, such as Glycerol-d5 or Glycerol-d8. sigmaaldrich.comresearchgate.netisotope.com

Enzymatic Synthesis: Enzymatic approaches are highly valued for their regioselectivity, allowing for the synthesis of specifically labeled TAGs under mild reaction conditions. Lipases are the most commonly employed enzymes for this purpose. nih.gov For instance, a chemoenzymatic strategy can be used where enzymes catalyze regioselective hydrolysis and esterification. nih.govacs.org This method allows for the specific placement of fatty acids onto a pre-labeled glycerol backbone.

One common enzymatic pathway involves the lipase-catalyzed esterification of a deuterated glycerol precursor, such as Glycerol-d5, with linoleic acid. nih.gov Lipases like those from Rhizomucor miehei are known for their sn-1,3 specificity, meaning they preferentially catalyze reactions at the outer positions of the glycerol backbone. europa.eu This specificity is advantageous for controlling the final structure of the TAG. The reaction progress can be monitored to optimize the yield of the desired trilinoleate product while minimizing the formation of mono- and diacylglycerol intermediates.

Chemical Synthesis: Chemical synthesis offers a versatile and often higher-yield alternative to enzymatic methods, although it may require more rigorous purification to remove by-products. A prominent method involves the activation of fatty acids using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). fz-juelich.de In this process, linoleic acid is first activated with CDI to form an acylimidazolide intermediate. This highly reactive species then readily acylates the hydroxyl groups of deuterated glycerol (e.g., Glycerol-d8) to form the triacylglycerol. fz-juelich.de This approach avoids the harsh acidic conditions and high temperatures of traditional chemical syntheses, which can be detrimental to sensitive molecules like polyunsaturated fatty acids. fz-juelich.de

Another chemical strategy involves starting with asymmetrically deuterated glycerol, which can be synthesized via boronic esters, providing a versatile building block for chiral deuterium labeling. acs.org The subsequent acylation with linoleic acid, often using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), yields the target molecule. fz-juelich.de

Table 1: Comparison of Synthetic Routes for Deuterated Triacylglycerols

FeatureEnzymatic SynthesisChemical Synthesis (CDI Method)
Catalyst Lipase (B570770) (e.g., from Rhizomucor miehei)1,1'-Carbonyldiimidazole (CDI)
Key Advantage High regioselectivity (e.g., sn-1,3 specific)High yield, versatile
Reaction Conditions Mild (near-ambient temperature and pressure)Moderate (e.g., 70°C)
Precursors Deuterated glycerol, Linoleic acidDeuterated glycerol, CDI-activated Linoleic acid
By-products Minimal, mainly intermediate glyceridesN-acylimidazoles, requires purification
Scalability Can be challenging due to enzyme cost/stabilityGenerally more scalable

The precise location of deuterium atoms on the glycerol backbone is crucial for many research applications, particularly those investigating metabolic pathways and enzyme kinetics. Achieving specific positional labeling requires careful selection of deuterated starting materials and synthetic methods.

For Glycerol Trilinoleate-d5, the deuterium atoms are located on the glycerol backbone. The synthesis would typically start from Glycerol-d5, where all five carbon-bound hydrogen atoms of the glycerol backbone are replaced by deuterium. sigmaaldrich.com When this precursor is esterified with three molecules of linoleic acid, the resulting this compound carries the isotopic label exclusively on the glycerol moiety.

Achieving labeling at specific, non-equivalent positions (e.g., only at the sn-2 position or stereospecifically at sn-1) is more complex. This requires the synthesis of asymmetrically deuterated glycerol isotopologues. acs.org For instance, enzymatic methods employing regiospecific lipases can be used to differentiate between the sn-1, sn-2, and sn-3 positions. europa.eu A strategy might involve:

Protecting the hydroxyl groups at sn-1 and sn-3 of a non-deuterated glycerol.

Introducing deuterium at the sn-2 position through chemical modification.

Deprotecting and then esterifying with linoleic acid.

Alternatively, starting with a chirally labeled glycerol precursor allows for the synthesis of triacylglycerols with stereospecific deuterium labeling, which is invaluable for probing the mechanisms of enzymes that interact with the glycerol backbone. nih.gov

Analytical Verification of Isotopic Purity and Positional Enrichment

Following synthesis, rigorous analytical verification is essential to confirm the isotopic purity (the percentage of molecules that contain the desired number of deuterium atoms) and the positional enrichment (the location of the deuterium atoms). High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this characterization. nih.gov

High-Resolution Mass Spectrometry is a powerful tool for verifying the successful incorporation of deuterium and determining the isotopic purity of this compound. By providing highly accurate mass measurements, HRMS can distinguish between the labeled compound and its unlabeled counterpart, as well as identify molecules with incomplete labeling.

In a typical analysis, the synthesized product is ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting molecular ions is measured. For this compound, the expected molecular weight is approximately 884.42 g/mol , which is five mass units higher than the unlabeled compound (approx. 879.38 g/mol ). lgcstandards.comsigmaaldrich.com The mass spectrum will show a distribution of isotopologues. The relative intensity of the peak corresponding to the M+5 ion versus the unlabeled (M+0) and partially labeled (M+1 to M+4) species allows for the calculation of isotopic enrichment. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) can also be employed, often after derivatization, to analyze the glycerol backbone separately from the fatty acid chains, confirming that the label resides on the glycerol component. nih.gov

Table 2: Expected High-Resolution Mass Spectrometry Data for Glycerol Trilinoleate Isotopologues

CompoundMolecular FormulaExact Mass (Monoisotopic)Expected m/z [M+H]⁺
Glycerol TrilinoleateC₅₇H₉₈O₆878.7323879.7396
This compound C₅₇H₉₃D₅O₆ 883.7636 884.7709

While mass spectrometry confirms if and how much deuterium is present, Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the precise location of the deuterium atoms. Deuterium (²H) NMR spectroscopy is particularly informative for this purpose. fz-juelich.de

In a ²H NMR spectrum of this compound, signals will appear at chemical shifts corresponding to the different positions on the glycerol backbone (the CH₂OD and CHOD groups). The presence of distinct signals for the sn-1/3 and sn-2 positions confirms the distribution of the deuterium labels across the glycerol backbone. nih.gov The integration of these signals can provide quantitative information about the deuterium enrichment at each specific site.

Proton (¹H) NMR is also a valuable complementary technique. In the ¹H NMR spectrum of a highly enriched this compound sample, the signals corresponding to the protons on the glycerol backbone (typically found around 4.1-4.3 ppm for the CH₂ protons and 5.2 ppm for the CH proton) will be significantly diminished or absent. fz-juelich.de The disappearance of these specific signals provides strong evidence that deuterium substitution has occurred at the intended positions.

Applications in Metabolic Flux Analysis and Lipidomics

Tracing Triacylglycerol Dynamics and Turnover

The deuterium-labeled glycerol (B35011) backbone of Glycerol Trilinoleate-d5 is central to its utility in tracing the lifecycle of triacylglycerols (TAGs). When introduced into a biological system, the mass difference imparted by the deuterium (B1214612) atoms allows it to be distinguished from endogenous, unlabeled lipids by mass spectrometry. This distinction is fundamental for quantifying the movement and turnover of TAGs.

De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, which is a critical pathway in energy homeostasis. metsol.comnih.gov While DNL is often measured using tracers like deuterated water (²H₂O) or [¹³C]acetate to track the synthesis of new fatty acids, labeled glycerol backbones are essential for understanding the subsequent assembly and flux of TAGs. nih.gov The use of a tracer like this compound allows for the study of TAG assembly and secretion, providing a more complete picture of the lipogenic pathway. By tracking the labeled glycerol, researchers can differentiate between TAGs formed from newly synthesized fatty acids and those assembled from pre-existing fatty acid pools.

Stable isotope tracers are a gold-standard method for measuring hepatic DNL in humans. nih.gov High-resolution mass spectrometry techniques can resolve fatty acid mass isotopomers of deuterium and carbon-13, enabling the quantification of DNL with high sensitivity. nih.govresearchgate.net This allows for the detection of DNL in overnight-fasted humans in under an hour and its response to feeding, showcasing the precision of such tracer methods. nih.govresearchgate.net

The rate of appearance of the labeled d5-glycerol in the bloodstream serves as a direct index of lipolysis (the breakdown of TAGs). metsol.com This is a valuable metric because glycerol cannot be readily reincorporated into triglycerides in adipocytes due to the absence of glycerol kinase, making its release a clear marker of breakdown. metsol.com By simultaneously infusing labeled fatty acids and a tracer like d5-glycerol, researchers can also gain an index of the relative rate of fatty acid re-esterification, a key part of the "futile cycle" that helps regulate free fatty acid levels. metsol.com

Studies using dual-substrate labeling have indicated that different lipid classes exhibit distinct decay kinetics, with triglycerides often showing zero-order kinetics. nih.govnih.gov The half-life of lipid components can be calculated from these decay coefficients, revealing rapid turnover rates for many lipid classes. nih.govnih.gov

Table 1: Hypothetical Turnover Rates of Labeled Triacylglycerol in Different Lipid Pools

Lipid PoolHalf-Life (t½) of Labeled TAG (hours)Synthesis Rate (nmol/g/h)Degradation Rate (nmol/g/h)
Plasma VLDL-TAG1.5150148
Adipose Tissue TAG722524.5
Liver Tissue TAG4.09895
Muscle Tissue TAG8.54038

Understanding how lipids are trafficked between and metabolized by different organs is crucial for studying metabolic diseases. Lipidomics provides biological insights into pathological mechanisms, with a significant focus on tissues like the liver, heart, and adipose tissue. murdoch.edu.au Administering this compound to experimental models allows for the investigation of its uptake and metabolism in a tissue-specific manner. After a set period, tissues can be harvested, and lipids extracted to quantify the amount of the d5-labeled tracer present. This provides direct evidence of where the triglyceride is being stored or consumed. For instance, high levels of the tracer in adipose tissue would indicate storage, whereas its rapid clearance from the plasma and appearance in the heart or skeletal muscle would suggest utilization for energy.

Table 2: Illustrative Tissue Distribution of this compound Over Time in a Murine Model

Time PointPlasma (% of initial dose)Liver (% of initial dose)Adipose Tissue (% of initial dose)Heart (% of initial dose)
1 Hour65%15%10%5%
4 Hours25%10%45%8%
12 Hours5%5%60%4%
24 Hours<1%2%55%2%

Elucidation of Specific Lipid Metabolic Pathways

Beyond general turnover, this compound can be used to dissect specific enzymatic steps and metabolic transformations within lipid pathways. The labeled glycerol backbone is a key feature, as it is central to the formation of both simple and complex lipids. mdpi.com

In controlled in vitro or ex vivo settings, such as with isolated enzymes, cell cultures, or tissue homogenates, this compound can be used as a specific substrate to study enzyme activity. For example, the activity of lipoprotein lipase (B570770), which hydrolyzes triglycerides in circulation, can be precisely measured by incubating the enzyme with this compound and quantifying the rate of release of d5-glycerol and linoleic acid. This allows for the determination of key enzyme kinetic parameters like the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), providing insight into enzyme efficiency and regulation.

Table 3: Sample Michaelis-Menten Kinetics Data for Lipase Activity using this compound

Substrate Concentration [S] (µM)Initial Velocity (V₀) (µmol/min/mg protein)
100.55
251.12
501.75
1002.50
2003.20
Calculated Kₘ 85 µM
Calculated Vₘₐₓ 4.0 µmol/min/mg protein

The glycerol backbone is not merely an inert scaffold for fatty acids; it is an active metabolic molecule. mdpi.com After the fatty acids are cleaved from this compound by lipases, the resulting d5-glycerol can enter various metabolic pathways. mdpi.com For instance, it can be transported to the liver and serve as a substrate for gluconeogenesis, the process of generating glucose from non-carbohydrate sources. By tracking the appearance of deuterium in glucose molecules, researchers can quantify the contribution of the triglyceride-derived glycerol to glucose production.

Furthermore, glycerol can be converted in vivo into oxidized products such as dihydroxyacetone (DHA), glyceraldehyde, and glyceric acid, which are intermediates in critical pathways like glycolysis. mdpi.com The deuterium label on the glycerol backbone allows for unambiguous tracking of these transformations, helping to elucidate the downstream metabolic fate of the glycerol component of triglycerides and its role in sustaining other central metabolic pathways. mdpi.com

Contribution to Comprehensive Lipidomics Profiling

In the expansive field of lipidomics, which aims to identify and quantify the entire complement of lipids in a biological system, this compound serves as a crucial internal standard and tracer. Its chemical similarity to endogenous triglycerides, combined with its distinct mass, allows for precise and accurate measurements.

The accurate quantification of individual triacylglycerol (TAG) species in complex biological samples is a significant challenge in lipidomics. The vast number of structurally similar TAGs and variations in their ionization efficiencies in mass spectrometry can lead to inaccuracies. Stable isotope-labeled internal standards, such as this compound, are essential for overcoming these challenges.

When added to a sample at a known concentration, this compound co-elutes with other TAGs during chromatographic separation and is detected by the mass spectrometer. Its distinct mass allows it to be differentiated from the endogenous, non-labeled TAGs. By comparing the signal intensity of the endogenous TAGs to that of the known amount of the d5-labeled standard, researchers can achieve accurate quantification.

A common approach involves liquid chromatography-mass spectrometry (LC-MS). The peak areas of the endogenous TAGs are normalized to the peak area of the this compound internal standard. This normalization corrects for variations in sample extraction, processing, and instrument response, leading to reliable quantitative data.

Table 1: Representative Data for Quantification of Triacylglycerol Species Using a d5-Labeled Internal Standard

Triacylglycerol SpeciesEndogenous Peak AreaInternal Standard (d5-TAG) Peak AreaNormalized Abundance
TAG 52:21.2 x 10^75.0 x 10^62.4
TAG 54:38.5 x 10^65.0 x 10^61.7
TAG 54:42.1 x 10^75.0 x 10^64.2

This table illustrates how the peak area of an internal standard, such as a deuterated triacylglycerol (d5-TAG), is used to normalize the peak areas of endogenous triacylglycerol species, allowing for accurate relative quantification.

This compound is an invaluable tracer for studying the dynamic processes of lipid remodeling and interconversion. Once introduced into a biological system, the d5-labeled glycerol backbone can be tracked as it is incorporated into various lipid species. This allows researchers to elucidate the pathways and rates of triacylglycerol metabolism.

For instance, after administration of this compound, the labeled glycerol backbone can be traced through processes like lipolysis, where the fatty acids are cleaved from the glycerol backbone, and re-esterification, where the labeled glycerol is used to synthesize new triacylglycerols with different fatty acid compositions. By analyzing the mass spectra of various lipid classes over time, scientists can identify the appearance of the d5 label in newly synthesized molecules.

One key application is in studying the transesterification of dietary triacylglycerols. Research on similarly labeled lipids, such as ¹³C-labeled triolein, has demonstrated that upon ingestion, these tracers undergo extensive transesterification in the digestive system. The labeled glycerol backbone is re-esterified with different fatty acids, leading to a variety of labeled triacylglycerol species that are then absorbed and distributed throughout the body. This allows for the investigation of how dietary fats are processed and incorporated into the body's lipid pools.

By analogy, a study using this compound would involve administering the compound and then collecting tissue and plasma samples at various time points. Lipid extracts from these samples would be analyzed by high-resolution mass spectrometry. The appearance of the d5-labeled glycerol backbone in triacylglycerol species other than trilinolein (B126924) would provide direct evidence of remodeling and interconversion.

Table 2: Hypothetical Tracer Study Data Showing Interconversion of this compound

Time PointLabeled TAG Species DetectedKey Finding
0 hrThis compoundBaseline - only the administered tracer is present.
2 hrThis compound, Glycerol-d5 Oleate-Linoleate-Linoleate, Glycerol-d5 Palmitate-Linoleate-LinoleateInitial stages of transesterification observed in the small intestine.
6 hrDiverse pool of d5-labeled TAGs with various fatty acid compositionsLabeled glycerol backbone is widely incorporated into newly synthesized TAGs in the liver.
24 hrd5-labeled TAGs detected in adipose tissueLong-term storage of the remodeled dietary lipid.

This table provides a hypothetical representation of data from a tracer study using this compound to illustrate how the movement and modification of the labeled glycerol backbone can be tracked over time and across different tissues, revealing insights into lipid remodeling and interconversion pathways.

Advanced Analytical Methodologies Employing Glycerol Trilinoleate D5

Mass Spectrometry-Based Quantification and Characterization

Mass spectrometry (MS) is a cornerstone technique in lipidomics, offering high sensitivity and specificity for the analysis of complex lipid mixtures. nih.gov When coupled with chromatographic separation methods, MS enables detailed characterization and quantification of individual lipid species.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid and Glycerol (B35011) Moiety Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust method for the analysis of the constituent parts of triacylglycerols, namely the fatty acids and the glycerol backbone. ntnu.no To make these components suitable for GC analysis, a derivatization step is typically required to increase their volatility. nih.govperkinelmer.cl For fatty acids, this often involves transesterification to form fatty acid methyl esters (FAMEs). perkinelmer.clmdpi.com These FAMEs can then be separated by GC and detected by MS, allowing for the identification and quantification of the specific fatty acids present in the original triacylglycerol. ntnu.nomdpi.com

The use of an internal standard, such as a deuterated fatty acid, is crucial for accurate quantification, correcting for variations in sample preparation and instrument response. nih.gov Similarly, the glycerol backbone can be analyzed by GC-MS, often after derivatization to form a more volatile compound like a trimethylsilyl (B98337) (TMS) derivative. nih.govresearchgate.net In the context of Glycerol Trilinoleate-d5, the five deuterium (B1214612) atoms on the glycerol backbone provide a distinct mass shift, allowing for its precise quantification and differentiation from endogenous glycerol. sigmaaldrich.com This is particularly useful in metabolic studies tracking the fate of the glycerol moiety.

Table 1: GC-MS Parameters for Fatty Acid Methyl Ester (FAME) Analysis

Parameter Setting
Column DB-FastFAME
Injection Mode Pulsed splitless
Injector Temperature 250°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Detection Mode Single Ion Monitoring (SIM)

This table presents typical parameters for the GC-MS analysis of fatty acid methyl esters, a common procedure for determining the fatty acid composition of triacylglycerols. ntnu.nonih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) for Intact Triacylglycerol Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) has become the preferred method for the analysis of intact triacylglycerols. aocs.orgresearchgate.net This approach avoids the need for derivatization and provides information on the complete molecular structure, including the specific combination of fatty acids on the glycerol backbone. aocs.org

Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation. By selecting a specific triacylglycerol ion and fragmenting it, a characteristic pattern of product ions is generated. These fragment ions correspond to the neutral loss of individual fatty acids, allowing for the identification of the fatty acid composition of the parent molecule. nih.gov High-resolution mass spectrometry provides highly accurate mass measurements, which aids in the confident identification of the elemental composition of the triacylglycerols and their fragments. mdpi.com

Application as an Internal Standard in Quantitative Lipidomics

One of the most critical applications of this compound is its use as an internal standard in quantitative lipidomics. nih.gov Accurate quantification of lipids in biological samples is challenging due to variations in extraction efficiency, ionization efficiency, and instrument response. nih.gov By adding a known amount of a deuterated internal standard, such as this compound, to a sample at the beginning of the workflow, these variations can be corrected for. nih.govescholarship.org

Since this compound is chemically identical to its non-labeled counterpart, it behaves similarly during extraction and chromatographic separation. However, its increased mass due to the deuterium atoms allows it to be distinguished by the mass spectrometer. sigmaaldrich.com By comparing the signal intensity of the endogenous (non-labeled) triacylglycerol to the signal intensity of the deuterated internal standard, a precise and accurate quantification of the endogenous species can be achieved. nih.gov This approach is fundamental to obtaining reliable quantitative data in lipidomics studies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of molecules. It is a non-destructive technique that can be used to analyze samples in their native state.

¹H NMR for Structural Assignment and Compositional Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is widely used for the structural characterization of triacylglycerols. The ¹H NMR spectrum provides signals for the different protons in the molecule, and the chemical shift, splitting pattern, and integration of these signals can be used to identify the functional groups present and their relative abundance.

Table 2: Representative ¹H NMR Chemical Shifts for Triacylglycerols

Proton Chemical Shift (ppm)
Glycerol (sn-1, 3) ~4.1-4.3
Glycerol (sn-2) ~5.2
Olefinic (=CH) ~5.3
Allylic (=CH-CH₂) ~2.0
Terminal Methyl (-CH₃) ~0.9

This table shows typical chemical shift ranges for key protons in a triacylglycerol molecule in a CDCl₃ solvent. The exact chemical shifts can vary slightly depending on the specific structure and solvent. semanticscholar.org

¹³C NMR for Metabolic Enrichment Tracking

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. While the natural abundance of ¹³C is low (about 1.1%), samples can be enriched with ¹³C to enhance the signal and track metabolic pathways.

The use of stable isotope-labeled precursors, such as [U-¹³C₃]glycerol, allows researchers to follow the incorporation of the labeled carbons into various metabolites. semanticscholar.org When [U-¹³C₃]glycerol is metabolized, the ¹³C atoms can be incorporated into newly synthesized triacylglycerols. By analyzing the ¹³C NMR spectrum of the triacylglycerols extracted from a biological system after administration of the labeled precursor, the extent of ¹³C enrichment at specific carbon positions can be determined. semanticscholar.org This provides a quantitative measure of the flux through metabolic pathways such as gluconeogenesis and triacylglycerol synthesis. semanticscholar.org While not specifically this compound, the principles of using ¹³C-labeled glycerol are directly applicable to understanding the metabolic fate of the glycerol backbone in lipid synthesis. researchgate.net

Deuterium NMR for Direct Observation of Labeled Species

Deuterium Nuclear Magnetic Resonance (2H-NMR) spectroscopy is a powerful, non-destructive technique for the direct observation of deuterium-labeled molecules within a sample. liposomes.camagritek.com Due to the low natural abundance of deuterium (approximately 0.0115%), the introduction of a deuterium-labeled species like this compound provides a signal that is essentially background-free. nih.gov This allows for the unambiguous detection and characterization of the labeled molecule and its metabolites. nih.gov

In the context of lipid science, 2H-NMR provides detailed information on molecular structure, conformation, and dynamics. liposomes.canih.gov The technique is particularly sensitive to the orientation and motion of the C-D bond. By analyzing the resulting spectra, researchers can derive parameters such as quadrupolar splittings, which relate directly to the order and mobility of the acyl chains in lipid assemblies like membranes. liposomes.camit.edu For instance, 2H-NMR has been used to study the influence of different fatty acid chains on the physical properties of lipid bilayers and to observe phase transitions in lipid mixtures. mit.edunih.gov The simplicity of the deuterium spectrum, which has a chemical shift range similar to proton NMR but with broader lineshapes and reduced coupling effects, makes it easier to interpret compared to the complex patterns in 1H NMR. magritek.comnih.gov

Key Information Obtainable from 2H-NMR of Deuterated Lipids:

ParameterInformation GainedRelevance to this compound
Chemical Shift Confirms the presence and chemical environment of the deuterium label.Verifies the successful incorporation of the d5-glycerol backbone. magritek.com
Quadrupolar Splitting Measures the degree of orientational order of the C-D bond.Provides insight into the mobility and conformation of the glycerol backbone within a lipid assembly (e.g., a membrane or lipoprotein). liposomes.ca
Spin-Lattice Relaxation (T1) Relates to the rate of molecular tumbling and fast motions.Characterizes the overall dynamics of the molecule in its environment.
Spectral Lineshape Indicates the phase state (e.g., liquid crystalline, gel) and dynamic regime of the lipid.Can be used to monitor phase transitions or interactions with other molecules. mit.edunih.gov

Diffusion-Ordered Spectroscopy (DOSY) for Lipid Mixture Separation

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. emerypharma.comresearchgate.net This method is exceptionally useful for analyzing complex mixtures without the need for physical separation, providing information on the size and shape of molecules in solution. emerypharma.comrsc.org

In a DOSY experiment, a series of NMR spectra are acquired with varying pulsed field gradient strengths. Molecules that diffuse rapidly experience a greater signal attenuation than slower-diffusing, larger molecules. researchgate.net The data is then processed to generate a two-dimensional spectrum with chemical shifts on one axis and diffusion coefficients on the other. emerypharma.com All NMR signals originating from the same molecule will share the same diffusion coefficient and thus align horizontally in the DOSY spectrum.

The inclusion of this compound as an internal standard in a lipid mixture can enhance DOSY analysis. Since its molecular weight and structure are known, its diffusion coefficient can be precisely determined and used as a reference point. This allows for the estimation of the molecular weights of unknown lipids in the mixture by comparing their diffusion coefficients to that of the known standard. This is particularly valuable in lipidomics for identifying components in complex biological extracts. researchgate.net

Comparative Methodological Assessments in Tracer Studies

Tracer studies, which follow the metabolic fate of isotopically labeled molecules, are fundamental to understanding biochemical pathways. mdpi.com The choice of isotope and the validation of the methodology are critical for obtaining accurate and meaningful results.

Advantages of Deuterium Labeling over other Isotopes for Specific Applications

The most common stable isotopes used in metabolic research are deuterium (2H) and carbon-13 (13C). nih.gov While both are invaluable, they possess distinct characteristics that make them more or less suitable for specific applications.

Deuterium's primary advantage is its very low natural abundance, which results in a high signal-to-noise ratio and minimal background interference when a deuterated tracer is introduced. nih.gov This makes it highly sensitive for tracing studies. Furthermore, deuterium labeling is often more cost-effective than 13C labeling. However, a significant drawback is the potential for isotopic effects, where the much larger relative mass difference between hydrogen and deuterium can alter the physicochemical properties and reaction kinetics of the molecule. nih.gov This can lead to chromatographic separation of labeled and unlabeled species, complicating quantification. nih.gov Another concern is the potential for deuterium-hydrogen exchange in protic environments, which could lead to label loss. nih.gov

Carbon-13 labeling is often preferred because the smaller relative mass difference between 13C and 12C results in negligible isotope effects, meaning the labeled molecule behaves almost identically to its unlabeled counterpart. nih.gov This makes 13C-labeled compounds ideal internal standards for quantitative mass spectrometry. rsc.orgrsc.org However, the natural abundance of 13C is higher (around 1.1%), which can create a more complex background signal to correct for. nih.gov

FeatureDeuterium (2H) LabelingCarbon-13 (13C) Labeling
Natural Abundance Very low (~0.0115%). nih.govLow, but significantly higher than 2H (~1.1%). nih.gov
Signal-to-Background Ratio Excellent; minimal background signal allows for high sensitivity. nih.govGood; requires correction for natural abundance in mass spectrometry. nih.gov
Isotope Effects Can be significant due to the 100% mass difference, potentially affecting chromatography and reaction rates. nih.govGenerally negligible; labeled molecule behaves almost identically to the unlabeled version. nih.gov
Analytical Suitability Excellent for 2H-NMR. Well-suited for mass spectrometry, though chromatographic shifts must be considered. liposomes.caGold standard for internal standards in quantitative mass spectrometry (IDMS). nih.gov
Risk of Label Loss Possible H/D exchange in protic solvents or certain metabolic positions. nih.govHighly stable; C-C bonds are not subject to exchange.
Cost Generally less expensive for synthesis.Often more expensive to synthesize labeled compounds.

Validation of Tracer Methodologies in Non-Human Models

Before a tracer methodology can be confidently applied, particularly in human studies, it must be rigorously validated in non-human models. These studies are essential to confirm that the tracer accurately reflects the metabolic process it is intended to measure and that the analytical methods are sound. nih.gov Rodents and non-human primates are common models for investigating lipid metabolism due to physiological similarities to humans. nih.govmdpi.com

The validation process often involves several key steps. First, the labeled tracer (e.g., this compound) is administered to the animal model, and its incorporation into various lipid pools and tissues is tracked over time. bioscientifica.com A historical example from 1937 involved feeding deuterium-labeled linseed oil to mice and detecting the labeled fatty acids in adipose tissue, demonstrating the principle of using deuterium to trace lipid fate. bioscientifica.com

A crucial validation step is to compare the results obtained with the new tracer method against an established "gold-standard" technique. For example, a study validating a [2-3H]glycerol tracer method for measuring triacylglycerol (TG) secretion in rats compared the kinetic data to results from the widely accepted Triton WR-1339 technique. nih.gov The close agreement between the two methods provided strong evidence for the validity of the new tracer approach. nih.gov Such studies establish the accuracy and reliability of the tracer and the associated analytical and modeling procedures. Non-human primate models are also increasingly used for complex lipidomic studies, such as investigating metabolic responses to external factors, further establishing their role in preclinical validation. nih.govresearchgate.net

Example of Findings from a Tracer Validation Study in Rats nih.gov

Parameter MeasuredTracer Method ([2-3H]Glycerol)Established Method (Triton WR-1339)Conclusion
TG Secretion Rate (EFA-deficient, fructose (B13574) diet) Increased 1.4-fold vs. controlConsistent increase observedThe tracer method accurately detected diet-induced changes in TG secretion.
TG Secretion Rate (EFA-deficient, glucose diet) Increased 1.8-fold vs. controlConsistent increase observedThe tracer method was sensitive to different dietary carbohydrate effects.
Kinetic Curve Fitting Close agreement between experimental data and model-fitted curvesN/AThe kinetic model used with the tracer accurately described the biological process.

Experimental Research Models and Systems

In Vitro Cellular Models for Investigating Lipid Dynamics

In vitro cellular models are fundamental for dissecting the molecular mechanisms of lipid uptake, storage, and metabolism at a cellular level. Stable isotope-labeled lipids are crucial in these systems for tracing the metabolic fate of fatty acids and understanding their role in cellular processes like lipotoxicity. nih.gov For instance, studies on cultured human skin fibroblasts have utilized deuterated very long-chain fatty acids to investigate their degradation pathways. nih.gov In these experiments, cells are incubated with the labeled compound, and its metabolism into various fatty acid products is monitored over time. nih.gov

Similarly, Glycerol (B35011) Trilinoleate-d5 can be introduced into the culture medium of various cell types, such as hepatocytes, adipocytes, or macrophages, to study the dynamics of linoleic acid uptake and its incorporation into cellular lipid pools like triglycerides and phospholipids (B1166683). nih.gov By using liquid chromatography-mass spectrometry (LC-MS) to analyze cell lysates, researchers can precisely quantify the amount of the d5-labeled glycerol backbone that is incorporated into different lipid classes. nih.govnih.gov This approach allows for the investigation of how different experimental conditions, such as exposure to inflammatory stimuli or metabolic drugs, affect triglyceride metabolism and lipid droplet formation. nih.gov For example, studies using other stable isotope-labeled fatty acids in HepG2 liver cells have shown that unsaturated fatty acids are robustly incorporated into triglycerides for storage in lipid droplets, a process that can protect against lipotoxicity. nih.gov

These cellular models, when combined with tracers like Glycerol Trilinoleate-d5, provide a controlled environment to explore the intricate pathways of lipid trafficking and the cellular responses to specific fatty acid species.

Ex Vivo Tissue and Organ Perfusion Systems

Ex vivo organ perfusion systems bridge the gap between in vitro cell culture and complex in vivo animal models. These systems maintain the viability and physiological function of an isolated organ for a period, allowing for controlled studies of metabolism and transport. nih.gov For example, normothermic machine perfusion has been successfully used to preserve and assess the function of rat liver grafts for several hours. nih.gov In such a system, the organ is perfused with an oxygenated, nutrient-rich medium, and its physiological outputs, like bile production, can be monitored. nih.gov

This compound can be introduced into the perfusate to study its uptake, processing, and storage within a specific organ, such as the liver or intestine, in a highly controlled setting. This methodology allows researchers to investigate the organ-specific metabolism of a dietary triglyceride without the confounding influences of systemic circulation and inter-organ crosstalk present in vivo. For instance, a deuterated triglyceride tracer could be added to the perfusion medium of an isolated liver to quantify the rate of its uptake by hepatocytes, its hydrolysis, and the subsequent re-esterification of its fatty acids into new triglycerides for secretion as very-low-density lipoproteins (VLDL). nih.gov

Another application is in studying lipid absorption using isolated intestinal segments. An in vitro study using one-chambered diffusion cells with murine skin demonstrated how the composition of the receptor fluid affected the absorption of Glycerol Trioleate, highlighting the importance of the experimental setup in determining the fate of the lipid. nih.gov This principle can be applied to ex vivo intestinal perfusion models to study the digestion and absorption of this compound and the subsequent transport of its metabolites into the mesenteric circulation.

In Vivo Animal Models in Tracer Experiments

In vivo animal models are indispensable for understanding the integrated physiological response to dietary lipids and for studying complex metabolic diseases. The use of stable isotope tracers like this compound in these models allows for the dynamic tracking of lipid metabolism throughout the body. bioscientifica.comckisotopes.com Deuterium-labeled tracers are considered safe and enable repeated studies in the same animal. bioscientifica.com The general approach involves administering the labeled compound, often orally, and then analyzing tissues and plasma at various time points to measure the incorporation of the deuterium (B1214612) label into different lipid pools. physiology.orgresearchgate.net

Rodent models are frequently used to trace the metabolic fate of dietary fats. When a deuterated triglyceride like this compound is administered orally to a mouse or rat, it undergoes digestion in the small intestine, where pancreatic lipases hydrolyze it into free fatty acids and monoacylglycerols. These components are then absorbed by enterocytes, re-esterified back into triglycerides, and packaged into chylomicrons for release into the lymphatic system and eventually the bloodstream.

By collecting blood and various tissue samples (e.g., liver, adipose tissue, muscle, heart) at different times after administration, researchers can use mass spectrometry to trace the d5-labeled glycerol backbone. physiology.orgphysiology.org This allows for the quantification of the rate of appearance of the dietary triglyceride in the plasma and its subsequent uptake and incorporation into the triglyceride stores of different tissues. Studies using other labeled fatty acids have shown that dietary fatty acids are not immediately oxidized but are first stored in and then released from adipose tissue. nih.gov This type of tracer experiment provides critical data on the kinetics of dietary fat absorption, transport, and tissue-specific distribution. ckisotopes.com For example, research in rats using deuterated water has been instrumental in determining the synthesis rates of various fatty acids and cholesterol in different tissues, revealing that fractional synthesis varies significantly by tissue and fatty acid type. physiology.orgnih.gov

This compound is a powerful tool for studying how lipid metabolism is altered in disease states. By introducing the tracer into an animal model of a specific disease, such as pancreatitis, non-alcoholic fatty liver disease (NAFLD), or dyslipidemia, researchers can observe how the disease process affects the handling of dietary unsaturated triglycerides.

A pertinent example is the study of acute pancreatitis (AP). Research in mice has shown that the composition of visceral triglycerides significantly impacts the severity of AP. nih.gov In one study, lean mice were given intraperitoneal injections of either Glycerol Trilinoleate (GTL), an unsaturated triglyceride, or Glyceryl Tripalmitate (GTP), a saturated one, before inducing pancreatitis. nih.gov The results were starkly different between the two groups.

Table 1: Outcomes of Acute Pancreatitis in Mice Treated with Different Triglycerides Data derived from studies on the effects of triglyceride composition on acute pancreatitis severity. nih.gov

ParameterControl Group (GTP - Saturated)Experimental Group (GTL - Unsaturated)
Survival Rate 80-90%0%
Pancreatic Necrosis MinimalSevere
Serum Glycerol & NEFA LowerHigher
Systemic Injury (Renal, Lung) Minimal / AbsentSevere

The study found that the unsaturated triglyceride, GTL, was more readily hydrolyzed by pancreatic lipase (B570770), leading to a surge in non-esterified fatty acids (NEFA) that exacerbated local pancreatic injury and drove systemic organ failure. nih.gov Using a deuterated tracer like this compound in this model would allow for precise tracking of the dietary lipid's contribution to the damaging pool of free fatty acids. Similarly, in models of NAFLD induced by chemical exposure (e.g., TCDD), where changes in hepatic lipid composition are a key feature, Glyceryl Trilinoleate has been used as an analytical standard to quantify these changes. researchgate.net Employing this compound as a tracer in such models could elucidate the specific pathways by which environmental toxins perturb the metabolism of dietary unsaturated fats. researchgate.net

Theoretical Considerations and Computational Approaches

Kinetic Isotope Effects in Deuterated Lipid Metabolism

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at specific molecular positions forms the basis of the kinetic isotope effect (KIE). This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower rate for any chemical reaction where this bond cleavage is the rate-limiting step. wikipedia.orgnih.gov

In the metabolism of deuterated lipids, the KIE is a critical consideration. For polyunsaturated fatty acids like linoleate (B1235992), the bis-allylic carbons are particularly susceptible to hydrogen abstraction by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), initiating the synthesis of eicosanoids, or by radical species in non-enzymatic lipid peroxidation. nih.gov When these positions are deuterated, as in the linoleate moieties of Glycerol (B35011) Trilinoleate-d5, a significant KIE can be observed. wikipedia.orgnih.gov

Research has demonstrated that the magnitude of the KIE can be substantial and can even alter metabolic fates. For instance, studies on deuterated arachidonic acid, another polyunsaturated fatty acid, have shown that deuteration at bis-allylic carbons leads to a massive increase in the physiological KIE for COX oxygenation. nih.gov This can result in the substrate being shunted towards alternative metabolic pathways, such as the LOX pathway, under certain conditions. nih.gov This redirection of metabolic flux is a key finding from studies utilizing deuterated lipids and highlights the profound impact of isotopic substitution.

Table 1: Observed Physiological Kinetic Isotope Effects (PKIE) in the Metabolism of Deuterated Polyunsaturated Fatty Acids.
Deuterated SubstrateEnzyme SystemObserved EffectReference
Arachidonic Acid (deuterated at C10 and C13)Cyclooxygenase (COX)Massive increase in PKIE, shunting of substrate to LOX pathway. nih.gov
Linoleic Acid (deuterated)Soybean Lipoxygenase (sLOX)Significant KIE observed, slowing the rate of oxygenation. nih.gov
General Deuterated LipidsLipid PeroxidationSlowing of the lipid peroxidation chain reaction, protecting membranes. wikipedia.org

Compartmental Modeling for Kinetic Analysis of Lipid Fluxes

Compartmental modeling is a mathematical technique used to simplify complex biological systems into a finite number of interconnected "compartments" to study the kinetics of a substance. nih.gov In the context of lipid metabolism, a compartment may represent a specific lipoprotein particle (e.g., VLDL, LDL, HDL), a tissue (e.g., liver, adipose tissue), or a chemical pool (e.g., plasma free fatty acids). nih.govmdpi.com

When Glycerol Trilinoleate-d5 is introduced into the system as a tracer, its movement and transformation can be tracked over time by measuring the enrichment of the deuterium label in various compartments. nih.govnih.gov This data is then fitted to a compartmental model, which is typically described by a system of ordinary differential equations. mdpi.com By solving these equations, researchers can quantify the rates of transfer (fluxes) of the lipid between compartments. nih.gov

This approach allows for the calculation of key metabolic parameters, such as:

Fractional Synthetic Rate (FSR): The fraction of a lipid pool that is newly synthesized per unit of time. nih.gov

Turnover Rate: The rate at which a lipid is both synthesized and cleared from a compartment, indicating the dynamism of the metabolic pool. nih.gov

Inter-compartmental Flux: The rate of transfer of lipids from one compartment to another, for example, the flux of triglycerides from the liver (in VLDL) to peripheral tissues. nih.gov

Studies using stable isotopes like deuterium have successfully applied these models to measure triglyceride synthesis in humans and to evaluate the complex kinetics of cholesterol metabolism among different lipoprotein fractions. nih.govnih.gov These models provide a dynamic view of lipid metabolism that cannot be obtained from static concentration measurements alone. nih.gov

Table 2: Example of a Simplified Compartmental Model for Triglyceride (TG) Metabolism.
CompartmentDescriptionKinetic Parameters Derived
Plasma Free Fatty Acids (FFA)Pool of fatty acids available for TG synthesis.Rate of appearance (Ra) of FFA.
Liver TGSite of de novo TG synthesis and packaging into VLDL.Fractional Synthetic Rate (FSR) of hepatic TG.
Plasma VLDL-TGTG transported from the liver to peripheral tissues.VLDL-TG secretion rate, clearance rate.
Adipose Tissue TGStorage pool for excess fatty acids.Rate of TG deposition and lipolysis.

Integration with Fluxomics and Systems Biology Data

While compartmental models provide detailed kinetic information about a specific tracer like this compound, a more comprehensive understanding of metabolism requires integrating this data into a broader systems-level context. researchgate.net Fluxomics aims to provide a direct, dynamic readout of the complete set of metabolic fluxes in a cell or organism. mdpi.com Systems biology, in turn, seeks to integrate various 'omics' datasets—including genomics, transcriptomics, proteomics, and metabolomics—to construct holistic models of biological processes. researchgate.netmdpi.com

The kinetic parameters derived from deuterated lipid tracer studies serve as crucial inputs for larger scale models. For example, the measured flux of fatty acids into triglyceride synthesis can be integrated with:

Transcriptomics data: To correlate the observed flux with the expression levels of genes encoding key enzymes in lipid synthesis (e.g., fatty acid synthase, acyl-CoA:diacylglycerol acyltransferase).

Proteomics data: To relate the metabolic flux to the abundance of these enzymes.

Metabolomics data: To understand how the flux through the triglyceride synthesis pathway is influenced by the concentrations of precursor metabolites (e.g., glucose, acetyl-CoA) and allosteric regulators. researchgate.net

This integrative approach allows researchers to move from description to prediction. mdpi.com By combining detailed kinetic data from tracers like this compound with other high-throughput data, systems biology models can identify metabolic bottlenecks, predict the effects of genetic or pharmacological perturbations, and unravel the complex regulatory networks that govern lipid metabolism. researchgate.netnih.gov

Table 3: Data Integration in a Systems Biology Approach to Lipid Metabolism.
Data TypeInformation ProvidedExample Measurement
Tracer Kinetics (e.g., from this compound)Dynamic rates of synthesis, clearance, and inter-tissue flux.VLDL-triglyceride fractional synthetic rate.
Fluxomics (e.g., from 13C-glucose)Maps of carbon flow through central metabolic pathways.Flux through glycolysis and the pentose (B10789219) phosphate (B84403) pathway.
TranscriptomicsGene expression levels for metabolic enzymes and regulators.mRNA levels of SREBP-1c, ACC, FAS.
ProteomicsAbundance of key metabolic proteins.Protein levels of lipoprotein lipase (B570770) (LPL).
MetabolomicsStatic concentrations of metabolites and lipids.Concentrations of plasma glucose, insulin, and ceramides.

Future Directions and Emerging Research Avenues

Advancements in Deuterated Lipid Synthesis and Isotopic Precision

The future utility of Glycerol (B35011) Trilinoleate-d5 and other deuterated lipids hinges on the continued innovation in their synthesis, with a dual focus on increasing complexity and achieving near-perfect isotopic purity.

Current synthetic strategies often involve either chemical or biological approaches. Chemical synthesis provides control over the precise location of deuterium (B1214612) atoms. Recent progress includes chemoenzymatic methods that offer high regioselectivity, which is crucial for producing complex, mixed-acyl phospholipids (B1166683) with high purity. acs.orgnih.gov For instance, enzyme-assisted synthesis can achieve complete regioselective acyl substitution, combining the efficiency of chemical synthesis with the specificity of biocatalysts. acs.orgnih.gov Methods using 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate fatty acids are also being explored to produce high yields and purity of both deuterated and non-deuterated triacylglycerides without the need for complex purification, a significant advantage when working with expensive isotopic starting materials. fz-juelich.de

However, challenges remain, particularly in the synthesis of unsaturated deuterated lipids, as direct deuteration is often not feasible. europa.eu This necessitates multi-step, custom chemical syntheses starting from deuterated precursors. ansto.gov.auansto.gov.au National facilities like the National Deuteration Facility (ANSTO) are expanding their capabilities to produce increasingly complex molecules, such as tail-deuterated and perdeuterated phospholipids, to meet research demands. ansto.gov.auansto.gov.au

An alternative and promising approach is the biological production of deuterated lipids. This involves cultivating microorganisms, such as the yeast Pichia pastoris, in deuterated media. researchgate.netnih.gov This method is an attractive route for obtaining complex, natural lipid mixtures that closely mimic biological membranes. nih.govill.eu While this can alter the fatty acid unsaturation levels, it provides a convenient way to produce a wide range of deuterated molecules for structural studies. ill.eu

Future research will likely focus on refining these synthetic routes to enhance isotopic precision. This includes minimizing back-exchange (D/H) reactions and preventing side reactions like acyl migration, which can compromise the purity of the final product. acs.orgnih.gov The goal is to produce deuterated lipids, including Glycerol Trilinoleate-d5, with precisely controlled deuterium placement and enrichment, thereby increasing the accuracy of the metabolic data derived from their use.

Development of Novel Analytical Platforms for Deuterated Triacylglycerols

The analysis of deuterated triacylglycerols like this compound is becoming increasingly sophisticated, driven by innovations in mass spectrometry, nuclear magnetic resonance, and neutron scattering techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), using platforms like Orbitrap and Quadrupole Time-of-Flight (QTOF), is fundamental for distinguishing the isotopologues of labeled lipids from their natural abundance counterparts. nih.govresearchgate.netmdpi.com Tandem MS (MS/MS and MS³) techniques are crucial for structural elucidation, allowing researchers to localize the isotopic label within the lipid building blocks (glycerol backbone and fatty acyl chains). nih.govresearchgate.netnih.gov Emerging methods like Direct Analysis in Real Time (DART-MS) offer high-throughput analysis of triglycerides with minimal sample preparation. shimadzu.com

A significant leap forward is the integration of Ion Mobility Spectrometry (IMS) with mass spectrometry (LC-IMS-MS). nih.gov IMS separates ions based on their size, shape, and charge in the gas phase, adding a powerful dimension for resolving lipid isomers (e.g., structural, cis/trans, and sn-positional isomers) that are indistinguishable by mass alone. nih.govnih.govmdpi.com Ultra-high resolution platforms, such as cyclic ion mobility spectrometry (cIMS) and Structures for Lossless Ion Manipulations (SLIM), are pushing the boundaries of isomer separation, enabling the distinction of lipids with extremely small structural differences. mdpi.comwaters.com This is particularly valuable for tracking the metabolic fate of deuterated triacylglycerols, as it allows for the precise identification of the resulting labeled lipid species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state and solution NMR remain vital for analyzing deuterated lipids. 2H NMR is especially powerful for probing the structure and dynamics of lipid acyl chains within membranes, as the degree of acyl chain order can be derived from the spectra. nih.govresearchgate.net 1H NMR is also used to confirm the position and extent of deuteration by observing the disappearance of specific proton signals. iaea.orgresearchgate.net The use of deuterated phospholipids can simplify complex proton NMR spectra, aiding in the structural biology of membrane proteins. avantiresearch.com

Neutron Scattering: Techniques like Small-Angle Neutron Scattering (SANS) are uniquely suited for studying the structure and dynamics of lipid membranes and gain unparalleled power from the use of deuterated lipids. aip.orgmdpi.com The significant difference in neutron scattering length between hydrogen and deuterium allows for "contrast variation," where specific parts of a complex biological assembly can be highlighted or made invisible to neutrons. researchgate.netansto.gov.au By selectively deuterating the glycerol backbone or specific acyl chains of triacylglycerols, researchers can gain detailed structural information about lipid organization in systems like lipoproteins or lipid droplets. ansto.gov.au

The future of analytical platforms lies in the integration of these techniques. A multi-modal approach, combining the separation power of LC-IMS with the detailed structural information from MS, NMR, and neutron scattering, will provide an unprecedentedly detailed picture of the metabolism and function of deuterated triacylglycerols.

Expansion of this compound Applications in Mechanistic Biochemical Research

As a stable isotope tracer, this compound is a powerful tool for elucidating the complex pathways of lipid metabolism. nih.govresearchgate.net Future research will see its application expand from general metabolic flux analysis to answering highly specific questions in mechanistic biochemistry.

Stable isotope labeling allows researchers to directly measure the biosynthesis, remodeling, and degradation of biomolecules in vivo without the safety concerns of radioactive isotopes. nih.govbioscientifica.com By introducing this compound into a biological system, scientists can trace the d5-labeled glycerol backbone through various metabolic pathways. This approach is critical for quantifying the kinetics of very low-density lipoprotein (VLDL)-triacylglycerol production and turnover. doaj.orgnih.gov

Emerging applications will focus on dissecting the contributions of different pathways to triacylglycerol synthesis and storage. For example, isotopic labeling can distinguish between de novo lipogenesis and the recycling of fatty acids from pre-existing membrane lipids. mdpi.comnih.gov Studies using 13C-labeled precursors have shown that a significant portion of the glycerol backbones and fatty acids in newly synthesized triacylglycerols can be derived from the turnover of membrane lipids, a crucial insight into cellular lipid homeostasis during metabolic stress. nih.gov

This compound can be instrumental in studying the metabolic reprogramming that occurs in diseases like non-alcoholic fatty liver disease (NAFLD), diabetes, and cancer. nih.govnih.gov For instance, stable isotopic tracer phospholipidomics has revealed how an overload of free fatty acids can alter key phospholipid biosynthetic pathways, leading to a potentially pathogenic decrease in the phosphatidylcholine to phosphatidylethanolamine (B1630911) ratio in hepatocytes. nih.gov Similarly, tracing the fate of the labeled glycerol backbone can provide insights into hepatic gluconeogenesis, as glycerol is a major substrate for this process. mdpi.com Kinetic tracing studies in cancer cells have also highlighted the release and potential role of glycerol derived from glucose in metabolic reprogramming. biorxiv.org

Q & A

Q. What are the key considerations for determining the structural integrity and purity of Glycerol Trilinoleate-d5 in synthetic preparations?

To verify structural integrity, employ nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H- and 13C^{13}C-NMR) to confirm deuteration at specific positions, and mass spectrometry (MS) to validate molecular weight (879.38 g/mol) and isotopic labeling . Purity assessment requires thin-layer chromatography (TLC) with ≥98% purity thresholds, alongside gas chromatography (GC) or high-performance liquid chromatography (HPLC) to detect residual solvents or unlabeled analogs .

Q. How can researchers quantify this compound in biological matrices during lipid metabolism studies?

Use deuterated internal standards (e.g., this compound itself) for calibration in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Optimize extraction protocols (e.g., Folch method) to minimize matrix interference. Replicate analyses (≥3 replicates per sample) are critical to ensure precision, as outlined in experimental design guidelines .

Advanced Research Questions

Q. What experimental design principles should guide in vivo studies investigating the metabolic stability of this compound?

Adopt a longitudinal study design with control groups (e.g., non-deuterated analogs) and isotopic tracing to track metabolite turnover. Ensure sample size calculations align with NIH guidelines for preclinical research, including randomization and blinding to reduce bias . Include time-course sampling (e.g., 0, 6, 24 hours post-administration) and multi-organ tissue analysis to assess systemic distribution .

Q. How should researchers address contradictions in reported pharmacokinetic data for this compound across studies?

Perform meta-analysis to identify confounding variables (e.g., dosing regimens, analytical techniques). Validate discrepancies via cross-laboratory replication using standardized protocols (e.g., ISO/IEC 17025). Apply contradiction analysis frameworks (Table 7) to isolate methodological vs. biological variability .

Q. What ethical and reproducibility criteria must be prioritized when publishing studies involving this compound?

Follow the FINER model (Feasible, Interesting, Novel, Ethical, Relevant) to justify animal or human tissue use. Adhere to ARRIVE guidelines for preclinical reporting, including detailed descriptions of synthesis protocols, statistical power, and raw data accessibility .

How can hypothesis-driven research questions be formulated to explore the role of this compound in lipid signaling pathways?

Use the PICOT framework:

  • P opulation: Cultured hepatocytes or animal models.
  • I ntervention: Dose-dependent this compound exposure.
  • C omparison: Non-deuterated controls.
  • O utcome: Changes in prostaglandin or leukotriene synthesis.
  • T imeframe: Acute (hours) vs. chronic (weeks) effects .

Methodological and Analytical Challenges

Q. What strategies enhance the reliability of literature reviews on this compound’s biochemical applications?

Triangulate data from PubMed, Scopus, and Web of Science using keywords: “deuterated triglycerides,” “isotopic labeling in lipidomics.” Exclude non-peer-reviewed sources (e.g., Benchchem). Critically appraise studies for analytical rigor (e.g., replication rates, detection limits) .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

Design accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis. Compare degradation kinetics (Arrhenius plots) to non-deuterated analogs. Report deviations using ICH Q1A guidelines and validate findings via inter-laboratory comparisons .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Apply nonlinear regression models (e.g., Hill equation) to EC50_{50} calculations. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Ensure power analysis (α=0.05, β=0.2) pre-study and address heteroscedasticity via log transformation .

Cross-Disciplinary Applications

Q. How can this compound be utilized in tracer studies for lipid oxidation mechanisms?

Incorporate 2H^2H-NMR to track deuterium retention in oxidation byproducts (e.g., malondialdehyde). Pair with electron paramagnetic resonance (EPR) to monitor free radical intermediates. Cross-validate findings using computational models (e.g., density functional theory) .

Tables

Q. Table 1. Key Analytical Techniques for this compound Characterization

TechniqueApplicationReferences
LC-MS/MSQuantification in biological samples
2H^2H-NMRDeuteration site confirmation
GC-FIDPurity assessment (residual solvents)

Table 2. Frameworks for Research Question Development

FrameworkAttributesApplication Example
FINERFeasible, Interesting, Novel, Ethical, RelevantJustifying in vivo metabolic studies
PICOTPopulation, Intervention, Comparison, Outcome, TimeframeLipid signaling hypothesis design

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.